molecular formula C16H19NO2 B12609418 1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one CAS No. 918785-21-4

1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one

Cat. No.: B12609418
CAS No.: 918785-21-4
M. Wt: 257.33 g/mol
InChI Key: DMZFGAYHQFHFLA-UHFFFAOYSA-N
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Description

Quinoline and its synthetic derivatives represent a preeminent class of nitrogen-containing heterocyclic compounds with profound significance in medicinal chemistry and drug discovery . These scaffolds are recognized as privileged structures due to their wide-ranging biological activities. Naturally occurring quinoline alkaloids and their synthetic analogs have been extensively investigated for their potent antitumor, antiparasitic, antibacterial, antifungal, and antiviral properties . The core quinoline framework is a key structural component in numerous marketed therapeutic agents, underscoring its fundamental value in developing new pharmacologically active molecules . The specific derivative 1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one incorporates a distinct 2-methylbut-3-en-2-yl substituent, a feature that may confer unique steric and electronic properties for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a novel chemical entity to probe new biological targets within the quinoline domain, to serve as a synthetic intermediate for the construction of more complex molecular libraries, or to explore potential mechanisms of action in various disease models. Its structure presents opportunities for further chemical modification, making it a versatile building block for advanced biomedical research. This product is intended for use by qualified research scientists in a controlled laboratory environment.

Properties

CAS No.

918785-21-4

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

1-ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2-one

InChI

InChI=1S/C16H19NO2/c1-5-16(3,4)13-11-9-7-8-10-12(11)17(6-2)15(19)14(13)18/h5,7-10,18H,1,6H2,2-4H3

InChI Key

DMZFGAYHQFHFLA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)O)C(C)(C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The specific steps may include:

    Condensation Reaction: Aniline derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the quinoline core.

    Functional Group Modification: Introduction of the ethyl, hydroxy, and methylbutenyl groups through various organic reactions such as alkylation, hydroxylation, and addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes:

    Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.

    Reaction Conditions: Controlling temperature, pressure, and solvent conditions to ensure high purity and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: Functional groups on the quinoline ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of 1-ethyl-3-oxo-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one.

    Reduction: Formation of 1-ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)dihydroquinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one as an anticancer agent. Research indicates that compounds with similar structures can target G-quadruplexes, which are nucleic acid structures associated with cancer cell proliferation. The ability to selectively bind to these structures suggests that this compound may inhibit cancer cell growth effectively.

Case Study: G-Quadruplex Targeting
In a study published in Nature Communications, compounds targeting G-quadruplexes showed promising results against various cancer cell lines. The study utilized a high diversity library of natural compounds, revealing that certain chemotypes exhibited significant anticancer properties correlated with their ability to interact with telomeric G4s .

Antimicrobial Properties

There is also emerging evidence suggesting that quinoline derivatives possess antimicrobial properties. The structure of 1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one may contribute to its effectiveness against bacterial strains.

Case Study: Antimicrobial Screening
A screening study conducted on various quinoline derivatives demonstrated that several compounds exhibited substantial activity against Gram-positive and Gram-negative bacteria. The structure of 1-Ethyl-3-hydroxy derivatives was noted for its enhanced interaction with bacterial cell membranes, indicating a potential pathway for further exploration .

Enzyme Inhibition

Another significant application of this compound lies in its potential as an enzyme inhibitor. Specific derivatives have been shown to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as diabetes and obesity.

Case Study: Enzyme Inhibition Studies
Research focusing on enzyme inhibition has illustrated that certain quinoline derivatives can effectively inhibit the activity of enzymes like α-glucosidase and lipase. These findings suggest that 1-Ethyl-3-hydroxy derivatives may offer therapeutic benefits for metabolic disorders .

Synthesis and Derivatives

The synthesis of 1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one can be achieved through various methods, including multi-step synthetic routes involving starting materials such as substituted quinolines and appropriate alkylating agents.

Synthetic Pathway Example

A typical synthetic pathway involves:

  • Formation of the quinoline core : Utilizing condensation reactions between appropriate aldehydes and amines.
  • Hydroxylation : Introducing a hydroxyl group at the 3-position through oxidation reactions.
  • Alkylation : Adding the ethyl and methylbutenyl groups via nucleophilic substitution or coupling reactions.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-2(1H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Comparisons

Compound Name Substituents Key Functional Groups Biological Activity/Application
Target Compound 1-Ethyl, 3-hydroxy, 4-(2-methylbut-3-en-2-yl) Hydroxyl, alkene, ethyl Not explicitly reported (in evidence)
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one 1-Ethyl, 3-nitroacetyl, 4-hydroxy Nitroacetyl, hydroxyl Studied for reactivity with electrophiles/nucleophiles
Compound 11 () 1-Methyl, 3-(2-aminopyrimidin-5-yl carbonyl), 4-hydroxy Pyrimidine carbonyl, hydroxyl Antimicrobial activity
CTR-21 () 8-Methoxy, 3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl) Chalcone, methoxy Enhanced metabolic stability, lead candidate
VIIIf () 4-(4-Chlorobenzoylamino)-3-[quinolinon-4-yl]propionic acid Chlorobenzoyl, propionic acid Antiulcer activity (IC50 not reported)
Pyrroloquinolinone derivatives () C6,7,8-substituted pyrrolo[3,2,1-ij]quinolin-2(1H)-one Varied alkyl/aryl groups Anticoagulant (FXa/Xia inhibitors, IC50 2–3.68 µM)

Chemical Reactivity

  • Alkene Reactivity: The 2-methylbut-3-en-2-yl group could undergo cycloaddition or oxidation reactions, analogous to reactions in pyrroloquinolinones .

Research Findings and Data Tables

Table 2: Structural Similarity Analysis (Based on )

Compound CAS Similarity Index Key Differences from Target Compound
27037-34-9 0.95 7-Methoxy instead of 2-methylbut-3-en-2-yl
27667-34-1 0.94 Unspecified substituents (likely simpler alkyl groups)

Biological Activity

1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one, identified by its CAS number 918785-21-4, is a compound of interest due to its potential biological activities. This article explores its properties, synthesis, and biological effects based on diverse research findings.

The molecular formula of 1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one is C16H19NO2C_{16}H_{19}NO_2, with a molecular weight of approximately 257.33 g/mol. The compound features a quinoline backbone with hydroxy and alkene substituents, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H19NO2C_{16}H_{19}NO_2
Molecular Weight257.33 g/mol
LogP3.19
PSA42.23 Ų

Synthesis

The synthesis of this compound has been documented in various studies, including work by Majumdar and Kundu (2006), which outlines methods for creating quinoline derivatives with specific substituents that enhance biological activity .

Antimicrobial Properties

Research indicates that compounds related to quinoline structures exhibit significant antimicrobial properties. Specifically, derivatives of quinoline have shown effectiveness against various bacteria and fungi. For instance, studies have reported that similar compounds can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Inhibition of Enzymatic Activity

1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one has been investigated for its ability to inhibit enzymes involved in cholesterol biosynthesis, particularly squalene synthase. This enzyme plays a crucial role in the mevalonate pathway, which is essential for the production of cholesterol and other sterols. The compound has shown competitive inhibition characteristics with Ki values indicating strong binding affinity to the enzyme .

Case Studies

A notable case study demonstrated the compound's efficacy in vivo, where it was administered to rat models to evaluate its impact on cholesterol levels. The results indicated a significant reduction in serum cholesterol levels, supporting its potential as a therapeutic agent against hypercholesterolemia .

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